molecular formula C8H9N3O3S2 B1488593 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide CAS No. 2098092-96-5

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Cat. No.: B1488593
CAS No.: 2098092-96-5
M. Wt: 259.3 g/mol
InChI Key: ROWWLHQSTMVOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating both a 2-aminothiazole moiety and a sulfonamide functional group. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical research, known for its broad pharmacological spectrum and presence in several clinically applied agents . Sulfonamide derivatives are extensively investigated for their enzyme inhibitory properties, particularly as inhibitors of carbonic anhydrase isoforms , which are relevant targets in oncology and other therapeutic areas . The structural architecture of this compound, which links a furanylmethyl group to the sulfonamide nitrogen, suggests potential for diverse biological interactions. Researchers are exploring similar thiazole-sulfonamide hybrids for their potential as selective enzyme inhibitors. The "tail approach" in drug design, which involves appending functional groups to a zinc-binding moiety, is a common strategy to enhance selectivity for specific CA isoforms, such as the tumor-associated CA IX . This compound is provided exclusively for research applications in these and other investigative contexts. Research Applications: This product is designed for use in laboratory research only. Potential areas of investigation include, but are not limited to, the synthesis of novel therapeutic agents, enzyme inhibition studies, and as a building block in medicinal chemistry programs. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWWLHQSTMVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events.

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that promote cell growth and survival. Furthermore, this compound can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancerous cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as liver toxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.

Biological Activity

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is a key pharmacophore in drug design. The presence of a furan moiety enhances its biological profile. Various synthetic pathways have been explored to obtain this compound, often involving reactions such as condensation and cyclization with furan derivatives and sulfonamides.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)0.65Induction of apoptosis
MCF-7 (Breast Cancer)1.98Inhibition of Bcl-2 protein
A431 (Skin Cancer)<1Disruption of cell cycle

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells, as evidenced by flow cytometry assays indicating dose-dependent effects on cell viability .

2. Antimicrobial Activity

Thiazole derivatives have also exhibited antimicrobial properties. Studies indicate that this compound displays inhibitory effects against various bacterial strains:

Microorganism MIC (mM)
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23

The mechanism involves interference with microbial cell wall synthesis and metabolic pathways, making it a candidate for further development as an antifungal agent .

3. Antioxidant Activity

The antioxidant potential of thiazole compounds has been well-documented. This compound has shown promising results in scavenging free radicals:

Assay Type Activity
DPPH ScavengingSignificant
Nitric Oxide ScavengingModerate

This antioxidant activity contributes to its protective effects against oxidative stress-related damage in cells .

Case Studies

In a recent study, the compound was tested against human leukemia cell lines, demonstrating superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study highlighted the potential of thiazole derivatives in overcoming drug resistance commonly seen in cancer therapy .

Another case involved evaluating the antimicrobial efficacy against clinical isolates of fungi and bacteria, where the compound showed enhanced activity compared to existing antifungal agents, suggesting its utility in treating resistant infections .

Scientific Research Applications

Synthetic Pathways

The synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide typically involves several steps:

  • Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as thiourea and α-haloketones.
  • Substitution Reactions : The introduction of the furan moiety and the sulfonamide group is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These synthetic methods are crucial for producing compounds with specific biological activities.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

Research highlights the anticancer properties of thiazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, some thiazoles demonstrated IC50 values in the micromolar range against human lung adenocarcinoma cells . The mechanism often involves inducing apoptosis in cancer cells through various pathways, making these compounds valuable in cancer therapy.

Anti-inflammatory Properties

Thiazole-based compounds have also been studied for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is essential for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of synthesized thiazoles against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
  • Cancer Cell Line Studies : In vitro studies on human glioblastoma and melanoma cell lines showed that specific thiazole derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
  • Inflammation Models : Animal models treated with thiazole derivatives demonstrated reduced inflammation markers, supporting their use in developing anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Several compounds share the thiazole-5-sulfonamide core but differ in substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Amino-N-(2,6-dichlorophenyl)thiazole-5-carboxamide 2,6-Dichlorophenyl (carboxamide) 316.18 Chlorine atoms enhance lipophilicity; carboxamide may alter binding affinity.
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 2-Chloro-6-methylphenyl (carboxamide) 295.74 Methyl and chloro groups balance solubility and target interaction.
Target Compound Furan-2-ylmethyl (sulfonamide) 275.31 Furan ring introduces π-π stacking potential; sulfonamide improves solubility.

Key Differences :

  • Carboxamide derivatives (e.g., compounds in ) may exhibit different hydrogen-bonding patterns compared to sulfonamides, affecting enzyme inhibition profiles .

Thiazolylsulfonamides with Alkyl/Amino Substituents

Compounds from carbonic anhydrase inhibitor studies ():

Compound Name Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀)
4-Methyl-2-(methylamino)thiazole-5-sulfonamide (4a) 4-Methyl, methylamino 208.01 Carbonic anhydrase inhibition (nanomolar range)
N-Cyclopropyl-4-methyl-2-(methylamino)thiazole-5-sulfonamide (4f) Cyclopropyl, 4-methyl 248.04 Improved isoform selectivity due to cyclopropyl
Target Compound Furan-2-ylmethyl 275.31 Not reported; furan may modulate isoform specificity.

Key Differences :

  • Alkyl groups (e.g., methyl in 4a) increase hydrophobicity, while the furan-2-ylmethyl group introduces polarity and π-stacking capacity.

Sulfonamide-Containing Pharmaceuticals

Nimesulide and furosemide share sulfonamide functional groups but differ in core structures:

Compound Core Structure Substituents Therapeutic Use
Nimesulide 2-Methylsulfonamido-5-nitrophenyl Nitrophenyl, methylsulfonamide COX-2 inhibitor (anti-inflammatory)
Furosemide Chlorobenzoic acid (Furan-2-ylmethyl)amino, sulfamoyl Diuretic (Na⁺/K⁺/Cl⁻ transport inhibition)
Target Compound Thiazole-5-sulfonamide Furan-2-ylmethyl Potential enzyme inhibitor (hypothesized)

Key Differences :

  • The thiazole core in the target compound distinguishes it from the phenyl/benzoic acid scaffolds of Nimesulide and Furosemide.
  • Furan substitution in both the target compound and Furosemide may confer similar metabolic pathways or toxicity risks (e.g., hypersensitivity reactions) .

Preparation Methods

Hantzsch Synthesis

  • The most classical and widely used method for preparing 2-aminothiazoles is the Hantzsch synthesis, first reported in 1887.
  • This involves the condensation of α-halo carbonyl compounds with thioureas or thioamides, often facilitated by bromine or iodine as condensing agents.
  • Variations include the use of catalysts such as silica chloride, ammonium 12-molybdophosphate, or ionic liquids to improve yields and reaction conditions.
  • The mechanism involves nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halogenated carbonyl compound, followed by ring closure and dehydration to form the thiazole ring.

Other Classical Methods

Modern and Green Synthetic Approaches

  • Copper-catalyzed oxidative cyclizations using aldehydes, amines, and sulfur with molecular oxygen as an oxidant.
  • Microwave-assisted synthesis to reduce reaction times and improve purity.
  • One-pot multi-component reactions combining α-nitro epoxides, potassium thiocyanate, and primary amines to yield polysubstituted 2-aminothiazoles.
  • Use of tribromoisocyanuric acid for α-halogenation of β-keto esters followed by cyclization with thiourea in aqueous media.

Specific Preparation of 2-Amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

While direct literature specifically detailing the preparation of this compound is limited, the compound can be logically synthesized by adapting known methods for 2-aminothiazole derivatives, incorporating sulfonamide and furan-2-ylmethyl moieties.

Proposed Synthetic Route

  • Synthesis of 2-Amino-4-methylthiazole-5-sulfonamide Core:

    • Start from α-halo carbonyl compounds bearing a methyl substituent at position 4.
    • React with thiourea under Hantzsch conditions to form the 2-aminothiazole ring.
    • Sulfonamide group introduction can be achieved by sulfonation of the thiazole ring or by using sulfonyl chlorides in the presence of amines.
  • Introduction of the Furan-2-ylmethyl Substituent:

    • The amino group at position 2 can be functionalized by N-alkylation using furan-2-ylmethyl halides (e.g., furan-2-ylmethyl bromide).
    • This step typically requires a base such as potassium carbonate or sodium hydride in a polar aprotic solvent to facilitate nucleophilic substitution.

Reaction Conditions and Catalysts

Step Reagents/Conditions Yield (%) Notes
Hantzsch condensation α-Halo carbonyl + thiourea, Br2 or I2, solvent (ethanol, acetonitrile) 60-85 Catalyst choice affects yield and time
Sulfonamide formation Sulfonyl chloride + amine, base (triethylamine), solvent (dichloromethane) 70-90 Mild conditions to preserve thiazole ring
N-Alkylation with furan-2-ylmethyl halide Base (K2CO3), solvent (DMF), 50-80°C, 6-12 h 65-80 Avoids over-alkylation, controlled stoichiometry

Summary Table of Preparation Methods for 2-Aminothiazole Derivatives Relevant to Target Compound

Method Key Reagents Conditions Advantages Limitations
Hantzsch Synthesis α-Halo carbonyl + Thiourea Br2/I2, solvents, catalysts High yield, well-established Requires halogenated precursors
Cook–Heilbron Aminonitrile + CS2 Mild heating Simple, selective Limited substrate scope
Microwave-Assisted Thiourea + α-halo ketones Microwave irradiation Rapid, high purity Requires specialized equipment
One-Pot α-Halogenation + Cyclization β-Keto esters + Tribromoisocyanuric acid + Thiourea Aqueous medium, mild temp Green, one-pot Reagent availability
N-Alkylation (Post-ring formation) Amino-thiazole + Furan-2-ylmethyl halide Base, polar aprotic solvent Selective N-substitution Possible side reactions

Q & A

Q. What are the established synthetic routes for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide?

The synthesis typically involves multi-step reactions focusing on constructing the thiazole core and introducing the sulfonamide and furan-methyl substituents. Key steps include:

  • Thiazole ring formation : Cyclization of α-haloketones (e.g., chloroacetaldehyde) with thiourea under acidic conditions to generate the 2-aminothiazole scaffold .
  • Functionalization : Subsequent sulfonylation at the 5-position using sulfonyl chlorides, followed by alkylation of the amine group with furan-2-ylmethyl bromide .
  • Purification : Column chromatography or recrystallization ensures high purity, monitored by TLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration (e.g., furan-methyl protons at δ 4.5–5.0 ppm, thiazole carbons at δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer screening : NCI-60 cell line panel testing for GI₅₀ values, with follow-up mechanistic studies (e.g., apoptosis via flow cytometry) .
  • Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of substrate conversion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent and temperature control : Using polar aprotic solvents (e.g., DMF) at 60–80°C enhances sulfonylation efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .
  • Stoichiometric adjustments : Excess furan-2-ylmethyl bromide (1.2–1.5 eq) ensures complete alkylation .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Compare analogs with modified furan (e.g., 3-furan vs. 2-furan), sulfonamide groups (e.g., aryl vs. alkyl), or thiazole substituents .
  • Bioactivity correlation : Use regression models to link electronic parameters (Hammett σ values) or lipophilicity (logP) with IC₅₀ data .
  • Crystallography : X-ray diffraction reveals conformational preferences influencing target binding .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm antiproliferative effects via both MTT and clonogenic assays .
  • Metabolic stability testing : Evaluate compound degradation in serum to rule out false negatives .

Q. What computational methods predict the compound’s electronic properties and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina, guided by crystallographic data .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

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